(R)-5-Hydroxylansoprazole

CYP2C19 pharmacogenetics enantioselective pharmacokinetics 5-hydroxylansoprazole formation

Generic dexlansoprazole ANDA filers face chiral resolution failure with racemic 5-hydroxylansoprazole, which cannot meet ICH Q6A enantiomeric purity or enantioselective HPLC validation requirements. (R)-5-Hydroxylansoprazole (CAS 220609-28-9) is the single-enantiomer reference standard that directly resolves this bottleneck. • Validates enantioselective HPLC (Chiralpak IA / CD-Ph) with LOQ 10 ng/mL and inter-/intra-day CV <8.0%. • Enables CYP2C19 phenotyping with 13-fold enantiomeric discrimination vs. racemic standard; avoids conflating CYP2C19 and CYP3A4 activities. • Supplied with full characterization data compliant with ANDA, DMF, and pharmacopeial (USP/EP) traceability guidelines.

Molecular Formula C16H14F3N3O3S
Molecular Weight 385.4 g/mol
CAS No. 220609-28-9
Cat. No. B12780057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Hydroxylansoprazole
CAS220609-28-9
Molecular FormulaC16H14F3N3O3S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F
InChIInChI=1S/C16H14F3N3O3S/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22)/t26-/m1/s1
InChIKeyIDCLTMRSSAXUNY-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-5-Hydroxylansoprazole: Chiral Metabolite Reference Standard


(R)-5-Hydroxylansoprazole, also designated as 5-hydroxy dexlansoprazole or (+)-5-hydroxylansoprazole, is the (R)-enantiomer of the primary CYP2C19-mediated hydroxylated metabolite of the proton pump inhibitor (PPI) lansoprazole . It is a chiral sulfoxide (molecular formula C₁₆H₁₄F₃N₃O₃S; MW 385.4) that arises from stereoselective 5-hydroxylation of (R)-lansoprazole (dexlansoprazole) and circulates as a major active metabolite in human plasma . As a single-enantiomer reference standard supplied with regulatory-compliant characterization data, it is widely used for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) for lansoprazole and dexlansoprazole pharmaceutical products .

Product Identity Single (R)-enantiomer chiral reference standard; not racemic mixture
Analytical Fit Enantioselective HPLC method validation and chiral impurity profiling
Regulatory Context Supports dexlansoprazole ANDA chiral purity specification workflows

(R)-5-Hydroxylansoprazole: Why Racemic and (S)-Enantiomer Cannot Substitute


The (R)- and (S)-enantiomers of 5-hydroxylansoprazole exhibit profoundly divergent pharmacokinetic formation and disposition profiles, driven by stereoselective CYP2C19-mediated hydroxylation . In human subjects, the AUC of (S)-5-hydroxylansoprazole relative to its parent (S)-lansoprazole is 13-fold greater than the corresponding ratio for the (R)-enantiomer, and this enantiomeric ratio shifts dramatically across CYP2C19 genotype groups . For ANDA regulatory filings, pharmacopeial traceability, and impurity profiling of dexlansoprazole (which is exclusively the (R)-enantiomer drug substance), only the single-isomer (R)-5-hydroxylansoprazole reference standard provides the requisite enantiomeric identity—racemic 5-hydroxylansoprazole (CAS 131926-98-2) or the (S)-enantiomer cannot satisfy chiral purity specifications, enantioselective HPLC method validation requirements, or metabolite identification criteria specified in regulatory guidance .

This Product (R)-5-Hydroxylansoprazole Single enantiomer with reported CYP2C19-dependent formation profile; supports chiral identity traceability per ICH Q6A
Potential Substitute Racemic or (S)-Enantiomer May not satisfy enantiomeric purity specifications; reported 13-fold PK divergence across CYP2C19 genotypes limits direct substitution
Chiral HPLC Resolution Single-enantiomer standard enables (R)- vs (S)- impurity separation on chiral stationary phases
Racemic Standard Limitation Racemic 5-hydroxylansoprazole cannot resolve individual enantiomer impurity profiles for dexlansoprazole drug substance

(R)-5-Hydroxylansoprazole: Key Differentiation Evidence


CYP2C19-Dependent Enantioselective Formation: (S)- vs. (R)-Enantiomer

In a clinical pharmacokinetic study of 18 healthy Japanese subjects stratified by CYP2C19 genotype (n=6 each for homozygous extensive metabolizers [homEMs], heterozygous extensive metabolizers [hetEMs], and poor metabolizers [PMs]) receiving a single 60 mg oral dose of racemic lansoprazole, the AUC ratios of 5-hydroxylansoprazole to parent lansoprazole for the (S)-enantiomer were 13-fold greater across the three CYP2C19 genotype groups than the corresponding ratios for the (R)-enantiomer . Specifically, the relative AUC ratios of 5-hydroxylansoprazole to lansoprazole for the (R)- and (S)-enantiomers in homEMs, hetEMs, and PMs were 1:0.73:0.12 and 1:0.77:0.13, respectively, demonstrating that while both enantiomers show similar genotype-dependent patterns, the absolute magnitude of (S)-enantiomer formation vastly exceeds that of the (R)-enantiomer . The plasma concentrations of (R)-lansoprazole were remarkably higher than (S)-lansoprazole in all genotype groups, with R/S AUC ratios of 12.7, 8.5, and 5.8 for homEMs, hetEMs, and PMs, respectively, whereas the Cmax of (S)-lansoprazole differed significantly among genotype groups while (R)-lansoprazole Cmax showed no significant difference .

Enantioselective Formation
Head-to-head
13-fold greater (S)- vs (R)-enantiomer AUC ratio
CYP2C19 genotype-stratified human PK study (n=18)
Supports enantiomer-specific quantification requirement for regulatory bioanalysis
CYP2C19 genotype-dependent context; (S)-enantiomer formation predominantly CYP2C19-mediated
CYP2C19 pharmacogenetics enantioselective pharmacokinetics 5-hydroxylansoprazole formation proton pump inhibitor metabolism

Enantiomeric Inversion in Rat Pharmacokinetics

In a rat pharmacokinetic study administering racemic lansoprazole (50 mg/kg orally), the Cmax and AUC of (+)-5-hydroxylansoprazole were both significantly smaller than those of the (−)-enantiomer, while the parent compound showed the opposite enantiomeric pattern: (+)-lansoprazole Cmax and AUC were 5–6 times greater than (−)-lansoprazole . This inversion of enantiomeric predominance between parent drug and metabolite—where the more abundant (+)-lansoprazole yields the less abundant (+)-5-hydroxylansoprazole—arises from enantioselective hepatic metabolism: the mean metabolic ratio for (−)-lansoprazole (45.9%) was significantly greater than for the (+)-enantiomer (19.8%) in rat liver microsomes at 5.6 µM lansoprazole .

Enantiomeric Inversion
Head-to-head
Parent-to-metabolite enantiomeric sign inversion in rat PK
(+)-lansoprazole 5–6× > (−)-lansoprazole; (+)-metabolite significantly
Supports single-enantiomer standard selection for preclinical metabolite monitoring
Sprague-Dawley rat model context; hepatic metabolic ratio 2.3-fold difference
Stereoselective Hydroxylation
Class-level
3.8-fold higher intrinsic clearance for (−)-lansoprazole sulfoxidation
CYP2C19 preferentially hydroxylates (+)-lansoprazole; CYP3A4 favors (−)-lansoprazole
Supports CYP isoform-specific metabolite tracking in phenotyping studies
Human liver microsome context; enantiomer-enantiomer metabolic interaction reported
Regulatory Specification
Supporting evidence
ICH Q6A chiral drug substance specifications
Single-enantiomer identity required for enantiomeric impurity profiling; traceable to USP/EP
Supports ANDA chiral purity workflow and regulatory method validation
Racemic standard (CAS 131926-98-2) classified for achiral impurity profiling only
Human ADME Profile
Class-level
5-Hydroxy dexlansoprazole as major metabolite in CYP2C19 EMs
Sulfone metabolite predominates in PMs; 13 metabolites identified in mass balance study
Supports CYP2C19 phenotyping study design with enantiomer-specific metabolite standard
[¹⁴C]dexlansoprazole human ADME study (n=6); CPIC guideline context
Patent Context
Supporting evidence
Patent claims reduced DDI liability vs parent lansoprazole
Optically pure enantiomer compositions ≥90% ee claimed; expired patent CA 2337886 C
Supports enantiomer-specific development rationale; requires independent validation
Patent disclosure context; pharmacological differentiation may be more nuanced per published literature
enantioselective disposition rat pharmacokinetics 5-hydroxylansoprazole enantiomers preclinical metabolism

CYP2C19 Stereoselective Hydroxylation of (+)-Lansoprazole

In human liver microsomal incubations, CYP2C19 catalyzed hydroxylation preferentially toward (+)-lansoprazole, forming (+)-5-hydroxylansoprazole as the major hydroxylated product, whereas CYP3A4-mediated sulfoxidation was more active toward (−)-lansoprazole . In sulfoxidation, intrinsic clearance (Vmax/Km) for (−)-lansoprazole was 0.023 ± 0.001 ml/min/mg, significantly higher than (+)-lansoprazole at 0.006 ± 0.000 ml/min/mg (3.8-fold difference) . Notably, the consumption of (+)-lansoprazole was markedly inhibited by (−)-lansoprazole, demonstrating a metabolic enantiomer/enantiomer interaction in recombinant CYP2C19 systems . This stereoselectivity was confirmed in human in vivo studies: the magnitude of CYP2C19 contribution to 5-hydroxylation of (S)-lansoprazole was greater than for the (R)-enantiomer .

Stereoselective Hydroxylation
Class-level
3.8-fold higher intrinsic clearance for (−)-lansoprazole sulfoxidation
CYP2C19 preferentially hydroxylates (+)-lansoprazole; CYP3A4 favors (−)-lansoprazole
Supports CYP isoform-specific metabolite tracking in phenotyping studies
Human liver microsome context; enantiomer-enantiomer metabolic interaction reported
CYP2C19 stereoselectivity human liver microsomes 5-hydroxylation enantiomer-enantiomer interaction

Regulatory Requirements for Single-Enantiomer Reference Standard

(R)-5-Hydroxylansoprazole is supplied as a single-enantiomer reference standard with detailed characterization data compliant with regulatory guidelines, suitable for analytical method development, method validation (AMV), quality control (QC) for Abbreviated New Drug Applications (ANDA), and commercial production of lansoprazole and dexlansoprazole . Traceability against pharmacopeial standards (USP or EP) can be provided . This is distinct from racemic 5-hydroxylansoprazole (CAS 131926-98-2), which is classified as a general lansoprazole impurity and is used for achiral impurity profiling of racemic lansoprazole drug substance . An enantioselective and chemoselective HPLC method using a Chiralpak IA column has been developed and validated specifically to simultaneously quantify (R)-(+)- and (S)-(−)-lansoprazole enantiomers and related impurities, demonstrating the regulatory requirement for enantiomerically pure reference standards .

Regulatory Specification
Supporting evidence
ICH Q6A chiral drug substance specifications
Single-enantiomer identity required for enantiomeric impurity profiling; traceable to USP/EP
Supports ANDA chiral purity workflow and regulatory method validation
Racemic standard (CAS 131926-98-2) classified for achiral impurity profiling only
reference standard ANDA filing method validation chiral impurity profiling dexlansoprazole

Human ADME: CYP2C19-Mediated vs. CYP3A-Mediated Metabolic Pathways

In a [¹⁴C]dexlansoprazole human ADME study (60 mg dose, n=6 healthy males), 5-hydroxy dexlansoprazole was identified as a major plasma metabolite in extensive CYP2C19 metabolizers (EMs), along with its glucuronide conjugate (5-glucuronyloxy dexlansoprazole), whereas in the single poor metabolizer (PM) subject, dexlansoprazole sulfone (CYP3A-mediated) predominated . This confirms that the 5-hydroxylation pathway is the principal CYP2C19-dependent metabolic route for (R)-lansoprazole. Overall recovery of radioactivity averaged 98% after 7 days (51% urine, 48% feces), and 13 metabolites were identified . In feces, 5-hydroxy dexlansoprazole sulfide and dexlansoprazole sulfide were predominant, with parent drug and six identified metabolites accounting for 23% and 72% of fecal radioactivity, respectively . The CPIC guideline for CYP2C19 and PPI dosing further establishes that CYP2C19 intermediate and extensive metabolizers produce 5-hydroxy dexlansoprazole and its glucuronide as major plasma metabolites, reinforcing the clinical relevance of this specific enantiomeric metabolite for pharmacogenetic-guided dosing .

Human ADME Profile
Class-level
5-Hydroxy dexlansoprazole as major metabolite in CYP2C19 EMs
Sulfone metabolite predominates in PMs; 13 metabolites identified in mass balance study
Supports CYP2C19 phenotyping study design with enantiomer-specific metabolite standard
[¹⁴C]dexlansoprazole human ADME study (n=6); CPIC guideline context
dexlansoprazole ADME human mass balance CYP2C19 phenotyping 5-hydroxy dexlansoprazole glucuronide

Patent Claims: Reduced Drug-Drug Interaction Liability

The Sepracor patent (CA 2337886 C) explicitly claims that hydroxylansoprazole—encompassing the (R)-enantiomer, (S)-enantiomer, and racemic mixture—exhibits a lessened liability toward drug-drug interactions than lansoprazole and a more predictable dosing regimen than lansoprazole, because it bypasses oxidative metabolism requiring the polymorphic CYP2C19 enzyme system . The patent discloses that racemic hydroxylansoprazole is an active H⁺,K⁺-ATPase inhibitor that provides effective antiulcer therapy with fewer adverse effects and less pharmacokinetic variability across CYP2C19 extensive and poor metabolizer phenotypes compared to the parent drug lansoprazole . The patent further claims optically pure enantiomer compositions (≥90% by weight of one enantiomer, preferably ≥99%) for pharmaceutical use . However, it is noted that published literature indicates racemic hydroxylansoprazole did not inhibit acid formation in isolated canine parietal cells at the same potency as lansoprazole (IC₅₀ 0.09 µM for lansoprazole), suggesting that the pharmacological differentiation may be more nuanced than the patent claims imply .

Patent Context
Supporting evidence
Patent claims reduced DDI liability vs parent lansoprazole
Optically pure enantiomer compositions ≥90% ee claimed; expired patent CA 2337886 C
Supports enantiomer-specific development rationale; requires independent validation
Patent disclosure context; pharmacological differentiation may be more nuanced per published literature
hydroxylansoprazole patent drug-drug interaction CYP2C19 polymorphism dosing predictability

(R)-5-Hydroxylansoprazole: Application Scenarios


Enantioselective HPLC Method Validation & Chiral Impurity Profiling

For generic pharmaceutical manufacturers developing dexlansoprazole delayed-release formulations requiring ANDA submission, (R)-5-hydroxylansoprazole serves as the essential single-enantiomer reference standard for validating enantioselective HPLC methods (e.g., using Chiralpak IA or Chiral CD-Ph columns) that simultaneously quantify (R)- and (S)-lansoprazole and their respective 5-hydroxy metabolites, with established LOQ of 10 ng/mL for each enantiomer and inter-/intra-day CV <8.0% . The 13-fold difference in systemic exposure ratios between (R)- and (S)-5-hydroxylansoprazole necessitates enantiomerically pure standards to ensure accurate impurity quantification per ICH Q6A requirements—racemic 5-hydroxylansoprazole (CAS 131926-98-2) cannot resolve this chiral purity specification.

CYP2C19 Pharmacogenetic Phenotyping with Probe Substrates

Clinical pharmacology laboratories employing lansoprazole or dexlansoprazole as probe drugs for CYP2C19 phenotyping require (R)-5-hydroxylansoprazole as a quantitative metabolite standard to determine the metabolic ratio of 5-hydroxylansoprazole to parent drug, which directly reflects CYP2C19 activity . The stereoselective preference of CYP2C19 for (+)-lansoprazole hydroxylation (forming (R)-5-hydroxylansoprazole) vs CYP3A4 for (−)-lansoprazole sulfoxidation means that enantiomer-specific quantification with (R)-5-hydroxylansoprazole provides superior CYP2C19 phenotyping specificity compared to racemic 5-hydroxylansoprazole measurements, which conflate CYP2C19 and CYP3A4 metabolic activities.

Forced Degradation & Stability-Indicating Method Development

In forced degradation studies of dexlansoprazole drug product conducted under ICH Q1A(R2) conditions (heat, humidity, acid/base hydrolysis, oxidation, photolysis), (R)-5-hydroxylansoprazole is used as an identification standard to confirm the formation of the 5-hydroxy degradant/metabolite and to establish mass balance . The stereochemical inversion observed in rat models—where (+)-5-hydroxylansoprazole exposure is significantly lower than (−)-5-hydroxylansoprazole despite higher (+)-lansoprazole parent exposure —underscores the importance of using the correct enantiomeric standard; chiral inversion or differential degradation rates could otherwise be misinterpreted if only racemic standards are employed.

Bioequivalence Study Support for Modified-Release Generics

For CROs and pharmaceutical companies conducting bioequivalence studies comparing generic dexlansoprazole DDR formulations to the reference listed drug (Dexilant®), (R)-5-hydroxylansoprazole is required as an analytical standard for quantifying this major CYP2C19-dependent circulating metabolite in human plasma . In CYP2C19 extensive metabolizers, 5-hydroxy dexlansoprazole and its glucuronide are the main circulating metabolites, whereas in poor metabolizers the sulfone metabolite predominates ; accurate metabolite quantification with the correct enantiomeric standard is essential for demonstrating bioequivalence of the metabolic profile, particularly given CPIC guideline recognition of CYP2C19 genotype-guided PPI dosing .

Application
Selection Property
Validation Focus
Enantioselective HPLC Method Validation
Single-enantiomer identity
Chiral resolution and impurity profiling per ICH Q6A
CYP2C19 Pharmacogenetic Phenotyping
Enantiomer-specific metabolite standard
CYP2C19 metabolic ratio determination; reported higher phenotyping specificity
Forced Degradation Studies
Enantiomeric degradation marker
Chiral inversion monitoring and mass balance confirmation
Bioequivalence Study Support
Circulating metabolite standard
CYP2C19-dependent metabolite profiling in human plasma research matrices
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